molecular formula C18H24N4O2 B5555121 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)azepane-1-carboxamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)azepane-1-carboxamide

Cat. No.: B5555121
M. Wt: 328.4 g/mol
InChI Key: IYMVKSFWTMCPCX-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)azepane-1-carboxamide (CAS Number: 526190-58-9) is a chemical compound with the molecular formula C18H24N4O2 and a molecular weight of 328.41 g/mol . Its structure is based on a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl scaffold, a pyrazolone derivative also known as 4-aminoantipyrine, which is a common precursor in the synthesis of various biologically active molecules . This specific derivative is functionalized with an azepane-1-carboxamide group. Compounds within this class have been extensively investigated in scientific research for their diverse biological activities. Related pyrazole-4-yl carboxamide derivatives have demonstrated significant research potential in various areas, including serving as key scaffolds in the development of therapeutic agents . Furthermore, structurally similar N-substituted 2-arylacetamides are of interest due to their structural similarity to the lateral chain of natural benzylpenicillin . N-pyrazole derivatives, in general, are recognized for their considerable chemical and pharmaceutical properties, with some exhibiting insecticidal and antifungal activities in research settings . The product is provided for research purposes only and is not intended for human or veterinary diagnostic or therapeutic applications . Researchers should consult the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-14-16(19-18(24)21-12-8-3-4-9-13-21)17(23)22(20(14)2)15-10-6-5-7-11-15/h5-7,10-11H,3-4,8-9,12-13H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMVKSFWTMCPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)azepane-1-carboxamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent, heated to 50°C, and stirred for 3 hours . This method yields the desired compound with high purity and efficiency.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure consistent and high-yield production. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)azepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)azepane-1-carboxamide is used as a building block for synthesizing other complex molecules

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Substituent Effects

The pyrazole core is a common feature among analogs, but substituents at the 4-position dictate physicochemical and biological properties. Key analogs include:

Compound Name Substituent at 4-Position Key Properties
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide Formamide Dihedral angle: 50.0° (pyrazole vs. phenyl); 3D hydrogen-bonded network via N–H⋯O interactions.
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methyl-benzenesulfonamide 4-Methylbenzenesulfonamide Enhanced steric bulk; potential for sulfonamide-mediated enzyme inhibition.
Ethyl N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate Carbamate DNA-binding potential; antimicrobial activity reported.
2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Cyanoacetamide Electron-withdrawing cyano group; used in heterocyclic synthesis.
Target Compound : Azepane-1-carboxamide Azepane-1-carboxamide Flexible seven-membered ring; potential for enhanced lipophilicity and bioavailability.
Key Observations:
  • Conformational Flexibility : The azepane ring introduces greater rotational freedom compared to rigid substituents like benzene sulfonamide or formamide . This may enhance binding to flexible enzyme pockets.
  • Hydrogen Bonding : Unlike formamide derivatives, which form strong N–H⋯O networks , the azepane carboxamide may engage in bifurcated hydrogen bonds due to its extended structure.
  • Lipophilicity: Azepane’s nonpolar character could improve membrane permeability relative to polar groups like carbamates or cyanoacetamides .
Antimicrobial and Cytotoxic Activities:
  • Thioamide Derivatives : Compounds like 2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene)hydrazinecarbothioamide exhibit antimicrobial activity, with melting points >240°C indicating high stability .
  • Acetamide Analogs : Derivatives such as 2-(4-(methylsulfanyl)phenyl)acetamide show moderate antibacterial activity, attributed to sulfonamide/sulfanyl groups .
  • Aryl-Substituted Derivatives : Substitution with 4-acetylphenyl groups reduces cytotoxic activity, suggesting steric hindrance negatively impacts target binding .
Implications for the Target Compound:
Projection for the Target Compound:

Crystallographic and Intermolecular Interactions

  • Formamide Derivative : Molecules form a 3D network via N–H⋯O hydrogen bonds and weak C–H⋯π interactions .
  • Sulfonamide Analog : The sulfonamide group participates in N–H⋯O and C–H⋯O interactions, stabilizing layered packing .
  • Carbamate Derivative : Ethyl carbamates exhibit intermolecular N–H⋯O bonds and C–H⋯O contacts .
Azepane Carboxamide Prediction:

However, the carboxamide group could still mediate hydrogen bonds, as seen in formamide analogs .

Q & A

Q. Table 1: Crystallographic Parameters from Analogous Structures

Parameter (Formamide Derivative) (Acetamide Derivative)
Space groupP212121P2_12_12_1Not reported
Unit cell (Å)a=8.422,b=9.295,c=14.501a=8.422, b=9.295, c=14.501a=10.12,b=12.34,c=15.67a=10.12, b=12.34, c=15.67
R factor0.0640.042
Key interactionN–H···O (2.13 Å)C–H···π (3.89 Å)

Methodological considerations:

  • Use low-temperature data collection (100–293 K) to minimize thermal motion artifacts .
  • Refine hydrogen atom positions using SHELXL .

How can conflicting spectroscopic data between studies be reconciled?

Level: Advanced
Answer:
Discrepancies in NMR or crystallographic data (e.g., R factors: 0.042–0.158 ) arise from:

  • Sample purity : Impurities distort NMR shifts; use HPLC (≥95% purity) for reliable data .
  • Crystallization solvents : Polar solvents (e.g., DMSO) induce polymorphic variations, altering unit cell parameters .

Q. Resolution strategies :

  • Cross-validate with multiple techniques (e.g., IR for functional groups, HRMS for molecular mass).
  • Perform DFT calculations (e.g., Gaussian 09) to compare experimental vs. theoretical bond lengths .

What methodologies optimize yield in multi-step syntheses?

Level: Advanced
Answer:
Critical factors include:

  • Temperature control : Pyrazole ring formation requires 80–100°C in aprotic solvents (DMF/toluene) .
  • Catalyst selection : Use Pd(OAc)₂ for Suzuki couplings (if aryl modifications are needed) .

Q. Case study :

  • Step 1 : Condensation of hydrazine derivatives with diketones (yield: 65–75% ).
  • Step 2 : Carboxamide coupling at 0–5°C to suppress side reactions (yield: 80–85% ).

How can computational models predict bioactivity for this compound?

Level: Advanced
Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to cyclooxygenase (COX-2) based on pyrazolone’s anti-inflammatory analogs .
  • QSAR models : Correlate logP (calculated: ~2.8) with membrane permeability for CNS-targeted drugs .

Q. Validation :

  • Compare with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies ).

What are the challenges in characterizing tautomeric forms of the pyrazolone core?

Level: Advanced
Answer:
The pyrazolone ring exhibits keto-enol tautomerism, influenced by:

  • pH : Enolate formation dominates above pH 7.5, altering NMR shifts (e.g., C=O at 170 ppm → C–O⁻ at 165 ppm) .
  • Solid-state vs. solution : X-ray data () shows the keto form, while solution NMR may indicate equilibrium .

Q. Methodology :

  • Variable-temperature 1H^1H NMR (25–60°C) to monitor tautomer ratios.
  • IR spectroscopy to detect O–H stretches (enol form: ~3200 cm⁻¹) .

How do substituents on the azepane ring affect conformational flexibility?

Level: Advanced
Answer:

  • Unsubstituted azepane : Adopts chair-like conformations with C–C–N–C torsion angles of ~60° .
  • Steric effects : Bulkier substituents (e.g., methyl groups) restrict rotation, increasing rigidity (evidenced by NOESY cross-peaks) .

Q. Computational analysis :

  • Perform MD simulations (AMBER) to model ring puckering over 100 ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)azepane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)azepane-1-carboxamide

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